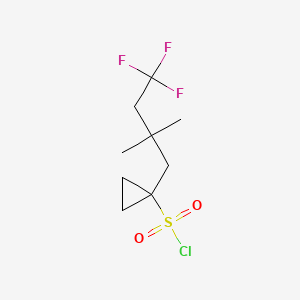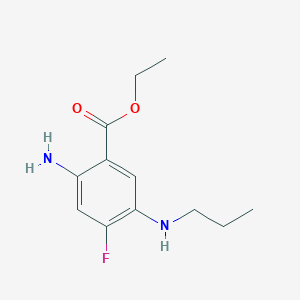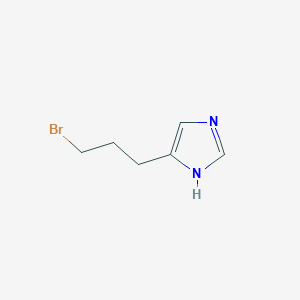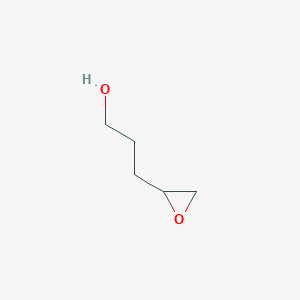
(S)-Methyl 2-isothiocyanato-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-isothiocyanato-2-phenylacetate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-methyl 2-amino-2-phenylacetate with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: (S)-Methyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide, dichloromethane, and acetonitrile.
Catalysts: Bases such as triethylamine or pyridine.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-isothiocyanato-2-phenylacetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Phenyl isothiocyanate: A simpler analog with similar reactivity but lacking the ester functionality.
Methyl 2-isothiocyanatoacetate: Similar structure but without the phenyl group, leading to different reactivity and applications.
Uniqueness: (S)-Methyl 2-isothiocyanato-2-phenylacetate is unique due to the combination of the isothiocyanate group and the phenylacetate moiety.
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
methyl (2S)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1 |
Clave InChI |
SCWSLEVKFWIFPI-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC=CC=C1)N=C=S |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


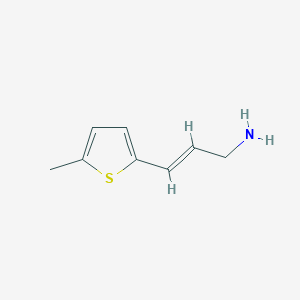
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)

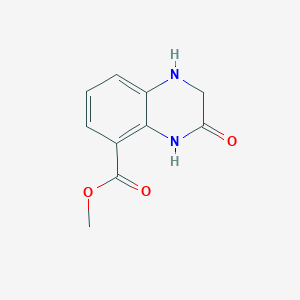
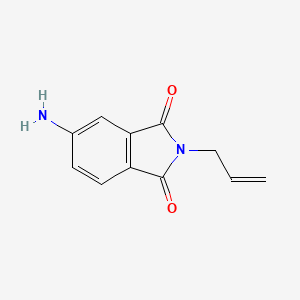

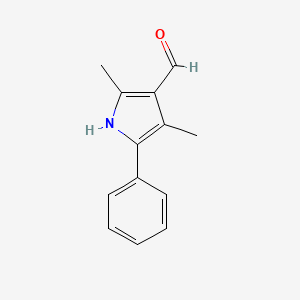
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

